molecular formula C19H27NO2S B2540143 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one CAS No. 1795298-44-0

1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one

Cat. No.: B2540143
CAS No.: 1795298-44-0
M. Wt: 333.49
InChI Key: SFYYDNLOIHEVEI-UHFFFAOYSA-N
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Description

1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The presence of the 8-azabicyclo[3.2.1]octane scaffold is a key characteristic of this family, contributing to its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . The process often involves the use of achiral tropinone derivatives and desymmetrization techniques .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes, which are optimized for large-scale production. These processes ensure the efficient and cost-effective synthesis of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the tropane alkaloid family, such as:

Uniqueness

1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one is unique due to its specific substitution pattern and the presence of the methylsulfanyl group.

Properties

IUPAC Name

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2S/c1-13(2)14-4-8-17(9-5-14)22-12-19(21)20-15-6-7-16(20)11-18(10-15)23-3/h4-5,8-9,13,15-16,18H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYYDNLOIHEVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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